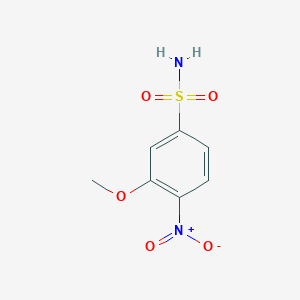

3-Methoxy-4-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-methoxy-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDNUYYVVFHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the following steps:

- Nitration : 3-Methoxybenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Sulfonation : The resulting nitrated compound undergoes sulfonation with fuming sulfuric acid or chlorosulfonic acid.

- Conversion to Sulfonamide : The sulfonic acid derivative is then reacted with ammonia or an amine to yield the final sulfonamide product.

The molecular formula of this compound is with a molecular weight of 232.22 g/mol. Its structure includes a methoxy group, a nitro group, and a sulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with the enzyme dihydropteroate synthase, which is essential for bacterial growth. This mechanism underlies its potential as an antibacterial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). Flow cytometry analysis revealed that treatment with varying concentrations (10, 20, and 30 µM) resulted in an increased percentage of cells in the sub-G1 phase, indicative of apoptotic cell death. The data suggest that it affects cell cycle progression by promoting apoptosis in a dose-dependent manner .

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Studies :

Comparative Analysis

| Property | This compound | Other Sulfonamides |

|---|---|---|

| Molecular Formula | C7H8N2O5S | Varies |

| Antibacterial Activity | Broad-spectrum | Varies |

| Anticancer Activity | Induces apoptosis in MCF-7 cells | Varies |

| Mechanism of Action | Inhibits dihydropteroate synthase | Varies |

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-Methoxy-4-nitrobenzene-1-sulfonamide and related compounds:

*Calculated from molecular formulas provided in references.

Key Observations:

- Electronic Effects: The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitutions, whereas amino or halogen substituents (e.g., in ) modulate electronic properties for specific drug interactions .

- Functional Diversity : Pyrazole-containing sulfonamides () introduce heterocyclic moieties, broadening biological activity compared to nitro/methoxy analogs.

Physicochemical and Application-Based Comparisons

Solubility and Stability

- The nitro group in this compound may reduce aqueous solubility compared to amino-substituted analogs (e.g., ), which can form hydrogen bonds via -NH₂ .

- Crystallography studies on N-(3-Methoxybenzoyl)-4-methyl-benzenesulfonamide () reveal tight molecular packing due to benzoyl and methyl groups, suggesting higher melting points and stability than the nitro derivative.

Preparation Methods

Sulfonation of 4-Nitroaniline Derivatives

The foundational step in synthesizing the sulfonamide involves sulfonation of suitable aromatic precursors. According to patent US20030236437A1, sulfonation typically employs sulfonating agents such as chlorosulfonic acid or sulfuric acid derivatives, conducted at controlled elevated temperatures (70-130°C) in inert solvents like chlorobenzene, toluene, or methylene chloride. The process involves:

- Reacting the aromatic amine or phenol derivative with a sulfonating agent.

- Maintaining the temperature to control regioselectivity, favoring the para-position relative to existing substituents.

- Nitration and sulfonation of aromatic compounds are often performed sequentially, with nitration preceding sulfonation to introduce the nitro group, which influences subsequent sulfonation reactivity.

- For 3-Methoxy-4-nitrobenzene-1-sulfonamide , starting from 4-nitroaniline, sulfonation can be achieved via chlorosulfonic acid in chlorobenzene at 70-90°C, yielding the sulfonic acid intermediate.

Conversion of Sulfonic Acid to Sulfonyl Chloride

The sulfonic acid intermediate is then transformed into the corresponding sulfonyl chloride, a key reactive intermediate for amide formation. Patent EP0512953B1 describes this conversion using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under inert conditions at 20-40°C.

| Reaction Conditions | Details |

|---|---|

| Solvent | Methylene chloride or chlorobenzene |

| Temperature | 20-40°C |

| Reagent | Phosphorus pentachloride or thionyl chloride |

| Yield | High, typically >85% |

This step is crucial for activating the sulfonic acid for subsequent nucleophilic attack by amines.

Formation of Sulfonamide

The sulfonyl chloride reacts with ammonia or primary amines to form sulfonamides. Patent US9950997B2 emphasizes the importance of controlling reaction parameters to obtain high-purity sulfonamide:

- Reacting the sulfonyl chloride with ammonia or amines in solvents like toluene or ethanol.

- Conducting the reaction at 20-70°C to prevent hydrolysis or side reactions.

- Using catalytic amounts of N,N-dimethylformamide (DMF) can facilitate the reaction.

- The reaction of sulfonyl chlorides with ammonia yields the sulfonamide efficiently, with yields exceeding 80%.

- For This compound , reacting the sulfonyl chloride with ammonia in ethanol at room temperature or slightly elevated temperatures produces the target compound.

Incorporation of the Methoxy and Nitro Groups

The methoxy and nitro groups are typically introduced via electrophilic substitution reactions on the aromatic ring. The methoxy group can be introduced through methylation of phenolic intermediates, while nitration is achieved via nitrating agents like nitric acid or mixed acid systems.

- Nitration of anisole derivatives is regioselective, favoring the para-position, which aligns with the target structure.

- Methylation of phenolic intermediates is performed using methyl iodide or dimethyl sulfate in the presence of base.

Summary of the Preparation Route

| Step | Reagents and Conditions | Purpose | Reference / Data |

|---|---|---|---|

| 1. Nitration | HNO₃/H₂SO₄, temperature control | Introduce nitro group | General aromatic nitration |

| 2. Sulfonation | Chlorosulfonic acid or SO₃, 70-90°C | Introduce sulfonic acid group | US20030236437A1, patent data |

| 3. Acid to Chloride | PCl₅ or SOCl₂, 20-40°C | Activate for amide formation | Patent EP0512953B1 |

| 4. Sulfonamide formation | NH₃ or primary amines, solvent, 20-70°C | Form sulfonamide | US9950997B2, patent data |

| 5. Methoxylation | Methyl iodide, base | Introduce methoxy group | Standard methylation protocols |

Data Table Summarizing Conditions and Yields

| Preparation Step | Reagents | Temperature Range | Yield (%) | References |

|---|---|---|---|---|

| Nitration of anisole derivatives | HNO₃, H₂SO₄ | 0-25°C | 70-85 | General aromatic nitration |

| Sulfonation | Chlorosulfonic acid | 70-90°C | 80-90 | US20030236437A1 |

| Acid to Chloride | PCl₅ or SOCl₂ | 20-40°C | 85-95 | EP0512953B1 |

| Sulfonamide formation | NH₃ or amines | 20-70°C | 80+ | US9950997B2 |

| Methylation | Methyl iodide | Reflux | 75-85 | Standard methylation |

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-4-nitrobenzene-1-sulfonamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via sulfonation of a nitro-substituted benzene derivative followed by functional group modifications. A common approach involves:

- Step 1: Sulfonation of 3-methoxy-4-nitrobenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2: Reaction with ammonia or amines to yield the sulfonamide .

Intermediates are characterized using FT-IR (to confirm sulfonamide N–H stretching at ~3300 cm⁻¹ and S=O vibrations at 1350–1150 cm⁻¹) and ¹H/¹³C NMR (to verify methoxy and nitro group positions). For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm in CDCl₃ .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H NMR identifies aromatic protons (split by substituents) and the methoxy group. ¹³C NMR confirms the sulfonamide’s quaternary carbon (~140 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What biological activities are associated with sulfonamide derivatives like this compound?

Methodological Answer: Sulfonamides are explored for:

- Anticancer Activity: Inhibition of carbonic anhydrase isoforms (e.g., CA-IX) via sulfonamide-Zn²⁺ interaction in tumor microenvironments .

- Antimicrobial Properties: Structural analogs disrupt folate biosynthesis in bacteria .

- Biochemical Probes: The nitro group enables photoaffinity labeling for target identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonamide synthesis?

Methodological Answer: Optimization strategies include:

- Temperature Control: Maintaining ≤0°C during sulfonation reduces side reactions like over-sulfonation .

- Solvent Selection: Using anhydrous dichloromethane minimizes hydrolysis of sulfonyl chloride intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Crystallography (e.g., single-crystal X-ray) resolves structural ambiguities .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- Iterative Analysis: Cross-validate data with alternative techniques (e.g., 2D NMR or X-ray diffraction) .

- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrations to match experimental data .

- Reaction Pathway Reevaluation: Trace by-products via LC-MS to identify competing mechanisms (e.g., nitration at unintended positions) .

Q. What assay designs are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

- In Vitro Assays:

- MTT/PrestoBlue: Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition: Fluorescent-based assays for carbonic anhydrase activity .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing nitro with cyano groups) to assess pharmacophore requirements .

Q. How can analytical methods be adapted to quantify this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to remove interferents.

- HPLC-UV/FLD: Reverse-phase C18 columns with methanol/water mobile phases. Detection at λ = 254 nm (nitro group absorption) .

- Validation: Assess recovery (>90%), linearity (R² > 0.995), and LOD/LOQ (≤1 µg/mL) per ICH guidelines .

Q. What strategies resolve discrepancies between computational predictions and experimental results in sulfonamide reactivity studies?

Methodological Answer:

- Hybrid QM/MM Simulations: Model transition states for sulfonation or nitro-group reactions to identify overlooked intermediates .

- Isotopic Labeling: Use ¹⁵N-labeled ammonia to track sulfonamide formation pathways via MS/MS .

- In Situ Spectroscopy: Monitor reactions in real time with FT-IR or Raman to detect transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.